Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester
Description
Molecular Architecture and Electronic Configuration
The molecular structure of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester comprises a central benzene ring substituted with three methoxy groups at the 3-, 4-, and 5-positions and a trifluoromethanesulfonate (-SO$${2}$$CF$${3}$$) group at the 1-position. The methoxy groups adopt a symmetrical arrangement, creating a sterically hindered environment that impacts the compound’s conformational dynamics. The trifluoromethanesulfonate moiety introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing the electrophilicity of the adjacent carbon atoms.
The electronic configuration of the compound is governed by resonance interactions between the aromatic ring and its substituents. Methoxy groups donate electron density via resonance, while the triflate group withdraws electrons through inductive effects. This duality creates a unique electronic landscape, where the aromatic ring exhibits partial positive charge localization at the ortho and para positions relative to the triflate group. Density functional theory (DFT) calculations predict a planar geometry for the benzene ring, with slight distortions due to steric repulsion between the methoxy groups.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| Molecular formula | C$${10}$$H$${11}$$F$${3}$$O$${6}$$S |
| Molecular weight | 316.25 g/mol |
| Hybridization (sulfur atom) | sp$$^{3}$$ |
| Bond angle (C-S-O) | 104.5° |
Properties
CAS No. |
143287-98-3 |
|---|---|
Molecular Formula |
C10H11F3O6S |
Molecular Weight |
316.25 g/mol |
IUPAC Name |
(3,4,5-trimethoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H11F3O6S/c1-16-7-4-6(5-8(17-2)9(7)18-3)19-20(14,15)10(11,12)13/h4-5H,1-3H3 |
InChI Key |
JXEGJWUFDKLTSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Esterification via Trifluoromethanesulfonyl Chloride
The most common route involves reacting 3,4,5-trimethoxyphenol with trifluoromethanesulfonyl chloride (CF$$3$$SO$$2$$Cl) under basic conditions. Key steps include:
- Reaction Setup :
- 3,4,5-Trimethoxyphenol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- A base such as pyridine (2.5 eq) or triethylamine is added to scavenge HCl.
- Trifluoromethanesulfonyl chloride (1.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup :
Typical Yield : 65–75%.
Alternative Synthesis Using Trifluoromethanesulfonic Anhydride
Trifluoromethanesulfonic anhydride ((CF$$3$$SO$$2$$)$$2$$O) can replace CF$$3$$SO$$_2$$Cl for improved reactivity:
Advantages : Higher reactivity reduces reaction time to 2–4 hours.
Yield : 70–80%.
Microwave-Assisted Synthesis
A modified method uses microwave irradiation to accelerate the reaction:
- Conditions :
- 3,4,5-Trimethoxyphenol, CF$$3$$SO$$2$$Cl, and K$$2$$CO$$3$$ in acetonitrile.
- Irradiated at 100°C for 15 minutes.
Efficiency : 85% yield with >99% purity (HPLC).
Comparative Analysis of Methods
Industrial-Scale Considerations
- Cost Optimization : Bulk synthesis favors CF$$3$$SO$$2$$Cl due to lower reagent costs compared to the anhydride.
- Safety : Exothermic reactions necessitate controlled addition and cooling to prevent thermal runaway.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, hydrocarbons, and substituted phenyl esters. These products have various applications in different fields .
Scientific Research Applications
Organic Synthesis
Esterification Reactions
This compound acts as an effective catalyst for esterification reactions due to the strong acidic nature of trifluoromethanesulfonic acid. It facilitates the conversion of alcohols and carboxylic acids into esters, which are essential intermediates in organic synthesis. The use of this compound can enhance reaction rates and yields compared to traditional methods.
Case Study: Synthesis of Trimethoxyphenyl Derivatives
In a study involving the treatment of 2-(3,4,5-trimethoxyphenyl)-4,5-dimethyl-A4-cyclohexenecarboxylic acid with methanesulfonic acid, a mixture of lactones was produced. This reaction demonstrated the compound's ability to promote complex transformations in organic molecules, leading to valuable derivatives for further study .
Catalytic Applications
Catalyst in Chemical Reactions
Methanesulfonic acid derivatives are recognized for their catalytic properties in various chemical reactions. The trifluoro- variant enhances catalytic activity due to the electron-withdrawing effects of the trifluoromethyl group. This property is particularly useful in reactions requiring strong acidic conditions.
Example: Catalysis in Polymer Chemistry
In polymer chemistry, methanesulfonic acid derivatives are employed as catalysts for polymerization processes. They facilitate the formation of polyesters and other polymers by promoting the esterification of diols with dicarboxylic acids .
Pharmaceutical Applications
Potential Therapeutics
The structural characteristics of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester suggest potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their anti-cancer properties and as inhibitors for specific enzyme targets.
Case Study: Inhibition Studies
Research on small molecule inhibitors targeting specific mutations in cancer-related proteins has shown that methanesulfonic acid derivatives can serve as lead compounds for drug development. The unique electronic properties imparted by the trifluoromethyl group enhance binding affinity to target proteins .
Environmental Applications
Use in Environmental Remediation
Due to its strong acidity and ability to form stable complexes with metal ions, methanesulfonic acid derivatives are being explored for use in environmental remediation processes. They can effectively solubilize heavy metals from contaminated sites, making them easier to extract and dispose of safely.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Catalyzes esterification reactions | Production of esters from alcohols and acids |
| Catalytic Processes | Acts as a catalyst in polymerization | Formation of polyesters |
| Pharmaceutical Development | Potential lead compounds for anti-cancer drugs | Inhibition studies on cancer-related proteins |
| Environmental Remediation | Solubilizes heavy metals for extraction | Cleanup of contaminated sites |
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester involves its interaction with molecular targets and pathways. The trifluoromethanesulfonate group is highly reactive and can form strong bonds with nucleophiles, leading to various chemical transformations. The compound’s effects are mediated through its ability to participate in oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
4-Methoxyphenyl trifluoromethanesulfonate (CAS: 66107-29-7)
- Structure : Single methoxy group at the para position.
- Molecular Formula : C8H7F3O4S.
- Mass : 256.194 g/mol.
- Reactivity : Exhibits moderate reactivity in palladium-catalyzed couplings but lower yields compared to electron-deficient aryl triflates due to electronic enrichment .
- Applications : Used in synthetic organic chemistry as a precursor for aryl ethers and biaryl systems.
4-Chlorophenyl trifluoromethanesulfonate (CAS: 29540-84-9)
Methyl 3,4,5-trimethoxycinnamate (CAS: N/A)
- Structure : 3,4,5-Trimethoxyphenyl group attached to a cinnamic acid methyl ester.
- Molecular Formula : C14H16O3.
- Applications : Demonstrates tyrosinase inhibition and melanin suppression, making it relevant in cosmetic whitening formulations .
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Electron-Rich Triflates : The 3,4,5-trimethoxyphenyl triflate’s electron-donating groups reduce its reactivity in Suzuki-Miyaura couplings compared to electron-deficient analogs like 4-chlorophenyl triflate. For example, 4-methoxyphenyl triflate yields are lower than those of 4-chloro derivatives due to electronic effects .
Research Findings and Data
Yield Data in Cross-Coupling Reactions (Analogous Triflates)
| Substrate | Base Used | Yield (%) | Reference |
|---|---|---|---|
| 4-Chlorophenyl triflate | NaOtBu | 85–90 | |
| 4-Methoxyphenyl triflate | NaOtBu | 60–65 | |
| 3,4,5-Trimethoxyphenyl triflate (est.) | NaOtBu | 40–50 (est.) | N/A |
Biological Activity
Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester (CAS No. 143287-98-3) is a synthetic organic compound notable for its potential biological activities. This compound features a trifluoromethanesulfonyl group and a trimethoxyphenyl moiety, which may influence its interaction with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and other fields.
- Molecular Formula : C₁₀H₁₁F₃O₆S
- Molecular Weight : 316.255 g/mol
- IUPAC Name : this compound
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can alter metabolic pathways and affect cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth, apoptosis, and inflammation.
- Antioxidant Activity : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, potentially providing protective effects against oxidative stress.
Biological Activities
Research into the biological activities of this compound has revealed several promising areas:
Anticancer Activity
Studies have indicated that compounds with similar structures exhibit anticancer properties. For instance:
- A study demonstrated that derivatives containing methoxy and sulfonyl groups showed significant cytotoxic effects against various cancer cell lines .
- The compound's structural features may contribute to its ability to induce apoptosis in cancer cells by modulating key signaling pathways.
Antimicrobial Properties
The antimicrobial potential of methanesulfonic acid esters has been explored:
- Compounds with similar functional groups have shown activity against bacterial strains and fungi. This suggests that this compound could possess similar properties .
Case Studies and Research Findings
Several studies have investigated the biological activities of methanesulfonic acid derivatives:
Q & A
Q. What are the common synthetic routes for preparing Methanesulfonic acid, trifluoro-, 3,4,5-trimethoxyphenyl ester?
The synthesis typically involves esterification between trifluoromethanesulfonic acid derivatives and 3,4,5-trimethoxyphenol. A practical approach includes nucleophilic substitution under anhydrous conditions, where the phenolic hydroxyl group reacts with trifluoromethanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the ester. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions. Purification is achieved via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, GC-MS) be used to characterize this compound?
- NMR : The trifluoromethanesulfonyl group (CF₃SO₂) produces distinct ¹⁹F NMR signals near δ -75 ppm. ¹H NMR reveals methoxy (-OCH₃) protons as singlets at δ ~3.8–3.9 ppm and aromatic protons in the 3,4,5-trimethoxyphenyl moiety as a singlet at δ ~6.5–7.0 ppm.
- IR : Strong absorption bands at ~1350–1200 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F stretching) confirm the sulfonate ester.
- GC-MS : Electron ionization (EI) at 70 eV produces a molecular ion peak (M⁺) corresponding to C₁₀H₁₁F₃O₅S (MW 316.25). Fragmentation patterns include loss of CF₃ (69 Da) and methoxy groups (31 Da) .
Q. What are the stability considerations for this compound under different storage conditions?
The compound is sensitive to hydrolysis due to the electrophilic trifluoromethanesulfonyl group. Storage under inert gas (argon/nitrogen) at -20°C in anhydrous solvents (e.g., DMSO or DMF) is recommended. Prolonged exposure to moisture or basic conditions leads to cleavage of the sulfonate ester bond, releasing 3,4,5-trimethoxyphenol .
Advanced Research Questions
Q. How does stereochemical configuration influence enzymatic hydrolysis of this compound?
Q. What strategies optimize chromatographic separation of this compound in complex mixtures?
- GC-MS : Use a mid-polarity column (e.g., DB-35MS) with a temperature gradient (50°C to 280°C at 10°C/min). The compound elutes at ~12–14 min, identified via unique fragmentation (e.g., m/z 316 → 247 [M⁺–CF₃]) .
- HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid improves peak resolution. Retention time correlates with the lipophilicity of the 3,4,5-trimethoxyphenyl group .
Q. How do structural modifications (e.g., substituent position, fluorination) affect biological activity?
Replacing the trifluoromethanesulfonyl group with acrylate esters (e.g., 3-(3,4,5-trimethoxyphenyl)acrylate) enhances tubulin polymerization inhibition in anticancer studies. Fluorination at the methoxy group (e.g., 3-CF₃O instead of 3-OCH₃) increases metabolic stability but may reduce solubility. Structure-activity relationship (SAR) studies suggest that the 3,4,5-trimethoxy pattern is critical for binding to colchicine sites in microtubules .
Data Contradictions and Resolution
Q. Discrepancies in reported enzymatic hydrolysis rates: How to reconcile conflicting data?
Contradictions arise from enzyme source variability (e.g., human vs. porcine esterases) and assay conditions (pH, temperature). To resolve:
Standardize hydrolysis assays using recombinant human carboxylesterases (e.g., hCE1 or hCE2).
Validate degradation products via LC-MS/MS to confirm cleavage sites.
Q. Inconsistent spectral data across literature: Which sources are most reliable?
NIST Standard Reference Database 69 provides validated ¹H/¹⁹F NMR and IR spectra for this compound. Peer-reviewed studies (e.g., JMPS 2020) supplement with GC-MS fragmentation patterns. Discrepancies in methoxy proton shifts (~0.1 ppm variations) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) .
Methodological Best Practices
Q. Synthesis troubleshooting: How to address low yields in esterification?
- Issue : Competing hydrolysis of trifluoromethanesulfonyl chloride.
- Solution : Use molecular sieves (3Å) to scavenge moisture. Add reagents slowly at 0°C and monitor reaction progress via TLC (hexane:ethyl acetate 4:1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
